1-(2-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-Ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. One common method for synthesizing triazole derivatives is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The specific synthetic route for this compound may involve the following steps:
Formation of the Triazole Ring: The reaction of an azide with an alkyne under copper-catalyzed conditions to form the triazole ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction using an appropriate ethoxyphenyl halide.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a sulfonation reaction followed by amide formation.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(2-Ethylphenyl)-3-(4-sulfamoylphenyl)urea: This compound also contains a sulfamoylphenyl group but differs in the presence of a urea moiety instead of a triazole ring.
4-(2-Ethoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide: This compound features a piperazine ring and a carbothioamide group, making it structurally different from the triazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the triazole ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O4S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O4S/c1-3-27-16-7-5-4-6-15(16)23-12(2)17(21-22-23)18(24)20-13-8-10-14(11-9-13)28(19,25)26/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,25,26) |
InChI Key |
PZTWUHKNQHVXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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